molecular formula C14H17ClN4S B5836386 N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea

Cat. No. B5836386
M. Wt: 308.8 g/mol
InChI Key: SXDMETYZLZKRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has been synthesized through a multistep process.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea is not yet fully understood. However, it is believed to exert its antitumor activity by inhibiting tubulin polymerization, which is essential for cell division. It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, it has also been found to possess antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations is that the mechanism of action of this compound is not yet fully understood, which makes it challenging to optimize its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea. One of the primary directions is to further elucidate its mechanism of action. Additionally, further studies are needed to determine its potential applications in other fields, such as agriculture and biotechnology. Finally, more research is needed to optimize the synthesis method of this compound to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea involves several steps. The first step involves the reaction of 4-chlorobenzyl chloride with potassium thiocyanate to form 4-chlorobenzyl isothiocyanate. The second step involves the reaction of 4-chlorobenzyl isothiocyanate with 1,5-dimethyl-1H-pyrazole-3-carboxaldehyde to form the intermediate product. Finally, the intermediate product is reacted with ammonium hydroxide to form N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea has various potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has also been found to possess antifungal and antibacterial properties.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1,5-dimethylpyrazol-3-yl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c1-10-7-13(18-19(10)2)9-17-14(20)16-8-11-3-5-12(15)6-4-11/h3-7H,8-9H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDMETYZLZKRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CNC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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